REACTION_CXSMILES
|
[CH2:1]([C:4]1[N:13]=[C:12]([SH:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)[CH2:2][CH3:3].[OH-].[Na+].[CH3:17]I>O>[CH3:17][S:14][C:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH2:1][CH2:2][CH3:3])[N:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NC2=CC=CC=C2C(=N1)S
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 minutes at 25°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was recrystallised from hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC(=NC2=CC=CC=C12)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |